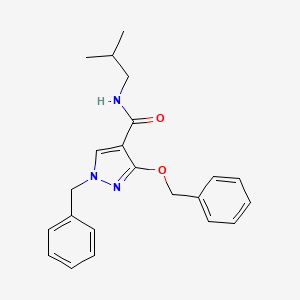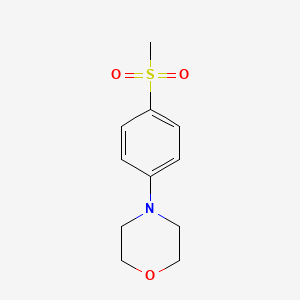
4-(4-methanesulfonylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methanesulfonylphenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a methanesulfonyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methanesulfonylphenyl)morpholine typically involves the reaction of 4-methanesulfonylphenylamine with morpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 60-80°C) are often used to ensure optimal reaction rates.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methanesulfonylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
4-(4-methanesulfonylphenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in various industrial processes, including the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 4-(4-methanesulfonylphenyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methanesulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfonyl)benzeneboronic acid
- 4-(Methylsulfonyl)phenylboronic acid
- 4-(Methanesulfonyl)phenyl-1-ethanone
Uniqueness
4-(4-methanesulfonylphenyl)morpholine is unique due to the presence of both the morpholine ring and the methanesulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. The morpholine ring enhances its solubility and stability, while the methanesulfonyl group provides reactive sites for further chemical modifications.
Propriétés
IUPAC Name |
4-(4-methylsulfonylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-10(3-5-11)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWGFBHKQBHORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
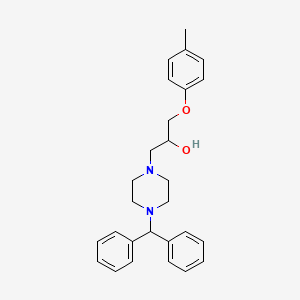
![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
![2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2456358.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-difluorobenzamide](/img/structure/B2456360.png)
![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)
![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)
![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B2456365.png)
![4-Imino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2456368.png)
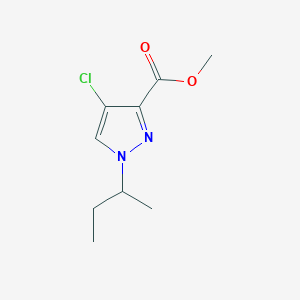
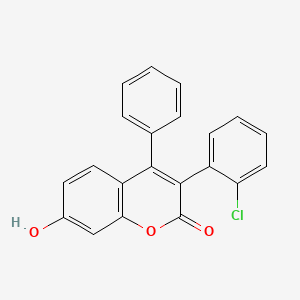
![Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2456371.png)
